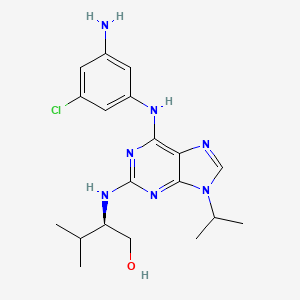

aminopurvalanol A

Descripción general

Descripción

Aminopurvalanol A es un potente, selectivo e inhibitor de las cinasas dependientes de ciclinas (Cdk) que atraviesa las membranas celulares. Es un compuesto orgánico sintético que ha demostrado un potencial significativo para inhibir el crecimiento de células cancerosas al dirigirse a la transición de la fase G2/M del ciclo celular . Este compuesto ha sido ampliamente estudiado por su capacidad para inhibir la capacidad fertilizante de los espermatozoides al afectar la polimerización de la actina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Aminopurvalanol A se sintetiza mediante un proceso de varios pasos que implica la sustitución de derivados de purina. Los pasos clave incluyen:

Formación del núcleo de purina: La síntesis comienza con la formación de la estructura del núcleo de purina.

Reacciones de sustitución: El núcleo se somete entonces a reacciones de sustitución para introducir los grupos amino y clorofenilo.

Modificaciones finales:

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y las condiciones del disolvente durante el proceso de síntesis. El compuesto se purifica normalmente mediante técnicas cromatográficas para asegurar su alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Aminopurvalanol A se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Aminopurvalanol A tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Aminopurvalanol A ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas, que son reguladores cruciales del ciclo celular. El compuesto se une al sitio de unión del ATP de estas cinasas, impidiendo su activación y la posterior fosforilación de las proteínas diana. Esto conduce al arresto del ciclo celular en la fase G2/M e induce la apoptosis en las células cancerosas . La inhibición de la polimerización de la actina en los espermatozoides también pone de manifiesto su papel en la afectación de las estructuras y funciones celulares .

Compuestos similares:

Purvalanol A: Otro potente inhibidor de las cinasas dependientes de ciclinas con mecanismos de acción similares.

Roscovitina: Un conocido inhibidor de Cdk utilizado en la investigación del cáncer.

Flavopiridol: Un inhibidor de Cdk de amplio espectro con aplicaciones en la terapia del cáncer

Singularidad de this compound: this compound es único debido a su alta selectividad y potencia en la inhibición de cinasas dependientes de ciclinas específicas. Su capacidad para atravesar las células y dirigirse a la transición de la fase G2/M lo convierte en una valiosa herramienta en la investigación y terapia del cáncer .

Comparación Con Compuestos Similares

Purvalanol A: Another potent inhibitor of cyclin-dependent kinases with similar mechanisms of action.

Roscovitine: A well-known Cdk inhibitor used in cancer research.

Flavopiridol: A broad-spectrum Cdk inhibitor with applications in cancer therapy

Uniqueness of Aminopurvalanol A: this compound is unique due to its high selectivity and potency in inhibiting specific cyclin-dependent kinases. Its ability to permeate cells and target the G2/M-phase transition makes it a valuable tool in cancer research and therapy .

Propiedades

IUPAC Name |

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMROQQYRRQPDL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944705 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220792-57-4 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aminopurvalanol A?

A1: this compound functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].

Q2: How does this compound impact cellular processes, particularly in the context of cancer?

A2: By inhibiting CDKs, this compound effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests this compound might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].

Q3: Beyond cancer, are there other biological processes where this compound shows activity?

A3: Yes, this compound demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.

Q4: Has this compound been investigated as a potential therapeutic agent for aortic valve calcification?

A4: While not directly targeting this compound, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. this compound demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].

Q5: How does the structure of this compound contribute to its specificity towards CDK6?

A5: X-ray crystallography studies of this compound bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow this compound to bind favorably without steric clashes observed with CDK2 [].

Q6: What are the limitations of this compound as a therapeutic agent?

A6: While a potent CDK inhibitor, this compound exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].

Q7: Are there any computational studies focusing on this compound?

A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified this compound as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of this compound in the context of HCC stemness [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.